Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate
CAS No.: 339101-34-7
Cat. No.: VC2429376
Molecular Formula: C12H15F3N2O2
Molecular Weight: 276.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339101-34-7 |
|---|---|
| Molecular Formula | C12H15F3N2O2 |
| Molecular Weight | 276.25 g/mol |
| IUPAC Name | methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate |
| Standard InChI | InChI=1S/C12H15F3N2O2/c1-19-11(18)3-2-6-17-10-5-4-8(7-9(10)16)12(13,14)15/h4-5,7,17H,2-3,6,16H2,1H3 |
| Standard InChI Key | BHMRIWNNVWWWAP-UHFFFAOYSA-N |
| SMILES | COC(=O)CCCNC1=C(C=C(C=C1)C(F)(F)F)N |
| Canonical SMILES | COC(=O)CCCNC1=C(C=C(C=C1)C(F)(F)F)N |
Introduction
Chemical Identity and Structure
Basic Identification
Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate is identified by the CAS registry number 339101-34-7 . It belongs to the category of organic compounds, specifically amines and esters, due to the presence of an amino group and a butanoate moiety, respectively. The compound's primary structure consists of a trifluoromethyl-substituted aniline linked to a methyl butanoate group.
Structural Properties
The molecular formula of Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate is C12H15F3N2O2, with a corresponding molecular weight of 276.25 g/mol . The presence of the trifluoromethyl group (-CF3) significantly influences the compound's chemical properties and reactivity. The compound's InChI code is 1S/C12H15F3N2O2/c1-19-11(18)3-2-6-17-10-5-4-8(7-9(10)16)12(13,14)15/h4-5,7,17H,2-3,6,16H2,1H3, with the InChI key being BHMRIWNNVWWWAP-UHFFFAOYSA-N .
Table 1: Chemical Identity and Physical Properties
| Property | Value |
|---|---|
| Chemical Name | Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate |
| Synonyms | Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butyrate |
| CAS Number | 339101-34-7 |
| Molecular Formula | C12H15F3N2O2 |
| Molecular Weight | 276.25 g/mol |
| Melting Point | 91-92°C |
| Physical Form | Solid |
Physical Properties
Thermodynamic Properties
Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate has a documented melting point of 91-92°C . This relatively high melting point is consistent with the compound's molecular structure, which includes both hydrogen-bonding capabilities through its amino groups and a degree of rigidity conferred by the aromatic ring system. The trifluoromethyl group, known for its hydrophobic and electron-withdrawing properties, also contributes to the compound's physical characteristics.
Synthesis Methods
General Synthetic Approaches
The synthesis of Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate typically involves a multi-step reaction process. The primary method includes the reaction of 4-(trifluoromethyl)aniline derivatives with butanoic acid derivatives under controlled conditions. The synthesis likely proceeds through careful control of reaction parameters to ensure selectivity for the desired product.
Biological and Therapeutic Applications
Biochemical Interactions
Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate interacts with specific proteins or enzymes within biological systems, potentially altering enzyme activity or protein function. This interaction capability stems from the compound's structural features, particularly its amine groups which can participate in hydrogen bonding and its trifluoromethyl group which can engage in hydrophobic interactions with protein binding pockets.
Chemical Reactivity and Stability
Reactivity Profile
Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate contains several reactive functional groups that influence its chemical behavior. The primary amine group can participate in various nucleophilic reactions, while the ester group is susceptible to hydrolysis and transesterification. The trifluoromethyl group, being electron-withdrawing, affects the electron density of the aromatic ring, influencing reaction rates and selectivity at nearby positions.
Stability Considerations
The compound should be stored in a dry place and in a closed container to maintain its integrity . Its melting point suggests reasonable thermal stability, but like many organic compounds containing ester groups, it may be susceptible to hydrolysis under acidic or basic conditions, particularly at elevated temperatures. The presence of the trifluoromethyl group generally enhances stability against oxidative degradation.
Scientific Research Applications
Laboratory Usage
Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate is utilized in various scientific fields, including chemistry, biology, and medicine, due to its unique properties. In research settings, it may serve as an intermediate in the synthesis of more complex molecules, a probe for studying specific biological processes, or as a reference standard in analytical chemistry.
Analytical Standards
The compound's well-defined structure and purity make it suitable as an analytical standard in various chemical and biochemical assays. Its distinctive spectroscopic signature, particularly due to the trifluoromethyl group, makes it useful for method development and validation in analytical chemistry.
| Hazard Type | Classification |
|---|---|
| Hazard Symbols | Xi - Irritant |
| Hazard Class | IRRITANT |
| Hazard Statements | H302, H312, H332 |
| Signal Word | Warning |
| Precautionary Statement | Description |
|---|---|
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray |
| P270 | Do not eat, drink or smoke when using this product |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P402 + P404 | Store in a dry place. Store in a closed container |
Emergency Response
In case of skin contact with the compound, the contaminated clothing should be removed, and the affected area should be washed thoroughly with soap and water . If skin irritation develops, medical attention should be sought. For eye contact, proper flushing procedures should be followed, and medical advice should be obtained if irritation persists.
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